molecular formula C14H11F2NO2 B582418 Ethyl 6-(2,3-difluorophenyl)picolinate CAS No. 1261831-63-3

Ethyl 6-(2,3-difluorophenyl)picolinate

Cat. No. B582418
CAS RN: 1261831-63-3
M. Wt: 263.244
InChI Key: PHDIUBHOTWAKDN-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3-difluorophenyl)picolinate is a chemical compound with the CAS Number: 1261831-63-3. It has a molecular weight of 263.24 and its IUPAC name is ethyl 6-(2,3-difluorophenyl)-2-pyridinecarboxylate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.24 . Its physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored. For instance, it is recommended to be stored sealed and in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 6-(2,3-difluorophenyl)picolinate is used in the synthesis of various heterocyclic compounds. For example, picolinic acid 1-oxide, a related compound, is transformed through a series of reactions involving esterification, hydrolysis, and condensation, leading to the synthesis of camptothecin analogues, which are significant in medicinal chemistry (Kametani, 1970).

Intermediate in Biological Active Compounds Synthesis

Ethyl 4-(4-nitrophenoxy) picolinate, a derivative of ethyl picolinate, serves as an important intermediate in the synthesis of many biologically active compounds. This compound is synthesized from 2-picoliniacid, demonstrating the role of picolinate derivatives in creating biologically significant molecules (Xiong et al., 2019).

Purification Processes in Chemical Industry

In the chemical industry, ethyl picolinate derivatives are used in purification processes. For instance, nonporous adaptive crystals of pillararenes, which can selectively adsorb certain impurities while sparing compounds like 2,6-Lutidine, demonstrate the utility of picolinate derivatives in enhancing the purity of industrial chemicals (Wang et al., 2022).

Electronic and Phosphorescence Properties in OLEDs

Ethyl picolinate derivatives are investigated for their role in tuning the electronic and phosphorescence properties of blue-emitting iridium(III) complexes. These complexes are crucial in the development of organic light-emitting diodes (OLEDs), demonstrating the compound's significance in advanced material science (Li et al., 2015).

Formation of Metal Complexes

Ethyl picolinate forms complexes with various divalent metal thiocyanates, chlorides, bromides, and perchlorates. These complexes have applications in coordination chemistry and potentially in catalysis and material science (Paul et al., 1974).

properties

IUPAC Name

ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDIUBHOTWAKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716701
Record name Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261831-63-3
Record name Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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